1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. The structure includes a 3-fluorobenzylthio substituent at position 1, diisobutyl groups at positions N and 4, and a carboxamide at position 6. Such derivatives are synthesized via nucleophilic substitution or alkylation reactions on preformed triazoloquinazoline scaffolds, as seen in analogous compounds (e.g., alkylation with substituted benzyl thiols) . The fluorine atom at the benzyl group enhances lipophilicity and metabolic stability, while the diisobutyl groups may influence steric interactions in biological targets.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXOIXCPNEAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the triazoloquinazoline class have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities.
Mode of Action
It’s known that triazoloquinazoline derivatives can bind to various receptors and enzymes. For example, some triazoloquinazoline derivatives have been found to bind with the PCAF (P300/CBP-associated factor), a histone acetyltransferase, suggesting that PCAF binding could be a mechanism of action of these derivatives.
Biochemical Pathways
Triazoloquinazoline derivatives have been found to inhibit the expression of c-met and vegfr-2, which are key players in various cellular pathways.
Pharmacokinetics
It’s known that the electron-rich aromatic framework of the 1,2,4-triazole ring enables it to readily bind to various receptors and enzymes via multiple non-covalent interactions including hydrogen bonds, hydrophobic and ion-dipole interactions, which could influence its bioavailability.
Biological Activity
The compound 1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
This compound has been evaluated for various biological activities including:
- Anticancer Activity : Several studies have indicated that derivatives containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines.
- Antibacterial Activity : The compound's potential to inhibit bacterial growth has also been explored.
Research indicates that triazole derivatives often exert their anticancer effects through:
- Inhibition of Kinases : Targeting focal adhesion kinase (FAK) and other signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Efficacy Against Cancer Cell Lines
The compound has shown promising results in various in vitro studies:
- Cell Lines Tested :
- A549 (Lung Cancer)
- MCF7 (Breast Cancer)
- HepG2 (Liver Cancer)
Case Studies
In a study focusing on compounds similar to the target compound, researchers found that modifications in substituents significantly affected anticancer potency. For instance, the introduction of fluorine atoms enhanced activity against certain cancer types by improving binding affinities to target proteins .
The antibacterial properties are primarily attributed to:
- Disruption of Bacterial Cell Wall Synthesis : Compounds with thiosemicarbazide structures have shown efficacy against Gram-positive bacteria.
Efficacy Against Bacterial Strains
The compound's antibacterial activity has been assessed against several strains:
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Fluorine Substitution : Enhances anticancer activity.
- Thio Group Presence : Plays a critical role in antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights key structural and functional differences between the target compound and similar [1,2,4]triazolo[4,3-a]quinazoline derivatives:
Key Observations:
Substituent Effects on Bioactivity: The 3-fluorobenzylthio group in the target compound may offer superior metabolic stability compared to non-fluorinated analogs (e.g., 2,5-dimethylbenzyl in ) due to fluorine’s resistance to oxidative metabolism .
Pharmacokinetic Implications :
- The carboxamide at position 8 is conserved across analogs, suggesting its role in target binding or solubility.
- Halogen positioning (3-fluoro vs. 2-chloro in ) influences electronic effects: fluorine’s electronegativity may enhance binding affinity to polar targets, while chlorine’s larger size could improve hydrophobic interactions .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as hydrazinolysis of oxadiazole intermediates or alkylation with thiols .
Research Findings and Limitations
- Activity Data Gaps : While structural analogs like and report H1-antihistamine or CNS-related activities, specific data for the target compound remain unpublished.
- Comparative Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than non-halogenated analogs, necessitating formulation optimizations .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a triazoloquinazoline core fused with a quinazoline ring, a 3-fluorobenzylthio group at position 1, and diisobutyl substituents at positions N and 3. The triazole moiety enhances π-π stacking interactions with biological targets, while the fluorobenzyl group improves lipophilicity and membrane permeability. The diisobutyl groups may sterically influence binding specificity .
Q. What are the standard synthetic routes for this compound, and how can yield/purity be optimized?
Synthesis typically involves:
Core formation : Cyclocondensation of hydrazine derivatives with ketones (e.g., 5-oxo-4,5-dihydroquinazoline precursors) under reflux in ethanol or DMF .
Functionalization : Thioether formation via nucleophilic substitution using 3-fluorobenzylthiol, requiring catalysts like benzyltributylammonium bromide .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide SAR studies for triazoloquinazoline derivatives?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking identifies binding poses with targets like kinases or GPCRs. For example:
Q. How should contradictory bioactivity data (e.g., IC50 variability) be resolved in triazoloquinazoline studies?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity interference. Mitigation strategies include:
- Orthogonal assays : Confirm IC50 values using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Batch analysis : Compare NMR (e.g., ¹H, ¹³C) and HRMS data across synthetic batches to rule out structural deviations .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial vs. anticancer screens) to identify context-dependent activity .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
Use a tiered approach:
Microsomal stability assay : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS (LOQ = 1 nM) .
CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
Metabolite ID : High-resolution mass spectrometry (HRMS) with H/D exchange to characterize phase I/II metabolites .
Methodological Guidance
Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic assays : Measure Km and Vmax under varying substrate concentrations (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
- Cellular target engagement : Use CETSA (cellular thermal shift assay) to monitor target protein stabilization in lysates after compound treatment .
- Negative controls : Include structurally related but inactive analogs (e.g., lacking the triazole ring) to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
